molecular formula C22H16F4N6O2 B10939558 5-(4-fluorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

5-(4-fluorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B10939558
M. Wt: 472.4 g/mol
InChI Key: GKKVNNMMPQNWBF-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a trifluoromethyl group, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient incorporation of the fluorophenyl and trifluoromethyl groups .

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl and trifluoromethyl groups enhances its stability and potential biological activity, making it a valuable compound for various scientific studies .

Properties

Molecular Formula

C22H16F4N6O2

Molecular Weight

472.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H16F4N6O2/c23-12-7-5-11(6-8-12)15-9-17(22(24,25)26)32-18(27-15)10-16(31-32)20(33)30-29-19-13-3-1-2-4-14(13)28-21(19)34/h1-8,10,15,17,27-28,34H,9H2

InChI Key

GKKVNNMMPQNWBF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=C(C=C5)F

Origin of Product

United States

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